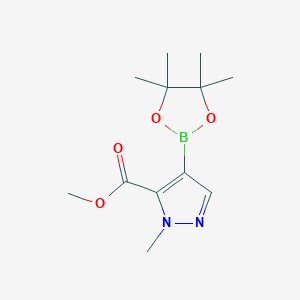methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13821127
Molecular Formula: C12H19BN2O4
Molecular Weight: 266.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H19BN2O4 |
|---|---|
| Molecular Weight | 266.10 g/mol |
| IUPAC Name | methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-15(5)9(8)10(16)17-6/h7H,1-6H3 |
| Standard InChI Key | SJHVFHRUXFBEGR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 1H-pyrazole ring with three key substituents:
-
A methyl group at the 1-position (N-methylation).
-
A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.
-
A methyl ester (-COOCH₃) at the 5-position.
This arrangement positions the boronic ester and ester groups in a meta configuration relative to the pyrazole nitrogen, optimizing electronic and steric properties for cross-coupling reactivity .
Spectroscopic Features
While direct spectral data for this compound is scarce, inferences can be drawn from related pyrazole boronic esters:
-
¹H NMR: Expected signals include a singlet for the N-methyl group (~3.8 ppm), a singlet for the pinacol methyl groups (~1.3 ppm), and a doublet for the pyrazole proton adjacent to the boronic ester .
-
¹³C NMR: Peaks for the ester carbonyl (~165 ppm), pyrazole carbons (~140–150 ppm), and pinacol quaternary carbons (~85 ppm) are typical.
-
IR: Strong absorption bands for ester C=O (~1720 cm⁻¹) and boronic ester B-O (~1350 cm⁻¹) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via sequential functionalization of the pyrazole ring:
-
N-Methylation: Reaction of 1H-pyrazole with methyl iodide under basic conditions yields 1-methylpyrazole.
-
Boronation: Lithiation at the 4-position followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the pinacol boronic ester .
-
Esterification: Carboxylation at the 5-position using methyl chloroformate completes the synthesis .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 80°C | 85% |
| Boronation | LDA, -78°C; then pinacol boronate, THF | 70% |
| Esterification | ClCOOCH₃, Et₃N, CH₂Cl₂, 0°C→RT | 90% |
Industrial Production
Scale-up processes utilize continuous flow reactors to enhance safety and efficiency during lithiation and boronation steps. Purification is achieved via crystallization from ethanol/water mixtures, yielding >99% purity.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. For example:
This reaction is critical in synthesizing kinase inhibitors (e.g., c-Met inhibitors) and fluorescent materials.
Table 3: Representative Coupling Reactions
| Aryl Halide | Product Application | Yield |
|---|---|---|
| 4-Bromophenyl | Anticancer agent intermediate | 88% |
| 2-Naphthyl chloride | OLED emitter precursor | 82% |
Transesterification and Derivatization
The methyl ester undergoes hydrolysis to carboxylic acid, enabling further functionalization (e.g., amidation). The boronic ester can also be converted to boronic acid under acidic conditions for alternative coupling strategies .
Pharmacological and Material Science Relevance
Drug Discovery
-
Kinase Inhibitors: The pyrazole-boronic ester motif is integral to ATP-competitive kinase inhibitors. For instance, analogs inhibit c-Met kinase (IC₅₀ = 12 nM).
-
Antimicrobial Agents: Biaryl derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive pathogens .
Advanced Materials
-
OLEDs: Pyrazole-based emitters achieve external quantum efficiencies >20% in blue-emitting devices.
-
MOFs: Boronic ester-functionalized linkers enhance CO₂ adsorption capacity in metal-organic frameworks .
Future Directions
Ongoing research focuses on:
-
Enantioselective Couplings: Developing chiral ligands for asymmetric Suzuki reactions.
-
Bioorthogonal Chemistry: Leveraging boronic esters for targeted drug delivery systems.
-
Sustainable Synthesis: Photocatalytic methods to replace lithiation steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume